2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the α,β-Unsaturated Nitrile: The α,β-unsaturated nitrile can be synthesized via a Knoevenagel condensation reaction between 4-hydroxy-3,5-dimethylbenzaldehyde and malononitrile.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the α,β-unsaturated nitrile under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular pathways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(phenylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the furan ring.
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
Uniqueness
2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is unique due to the presence of both the furan ring and the hydroxy-dimethylphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-13(7-12(2)16(11)20)8-14(9-18)17(21)19-10-15-4-3-5-22-15/h3-8,20H,10H2,1-2H3,(H,19,21)/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXKXYOFRTNFC-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.